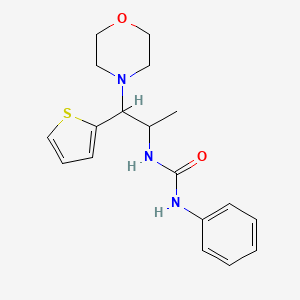

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea

Description

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a urea derivative featuring a morpholino ring, a thiophene moiety, and a phenyl group. Its structure combines heterocyclic and aromatic components, which are common in pharmaceuticals and agrochemicals due to their bioactivity and binding properties. The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances solubility and metabolic stability, while the thiophen-2-yl moiety contributes to π-π stacking interactions and electronic effects. The phenylurea backbone is a well-established pharmacophore in kinase inhibitors and enzyme modulators .

Propriétés

IUPAC Name |

1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-14(19-18(22)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-23-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGSMOUVBQVGNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Morpholino Intermediate: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholino intermediate.

Thiophene Introduction: The morpholino intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene group.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the phenylurea moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Analyse Des Réactions Chimiques

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mécanisme D'action

The mechanism of action of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the propan-2-yl backbone, urea linkage modifications, or heterocyclic replacements. Below is a comparative analysis with key derivatives reported in the literature:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

This contrasts with Ox-8, which lacks a sulfur heterocycle but includes an oxazolyl group, favoring interactions with metal ions in enzymatic pockets . The tetrahydrobenzo[b]thiophene derivative (6a) shows fluorescence, making it suitable for imaging applications, a feature absent in the morpholino analog .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, including Ullmann coupling or nucleophilic substitution for the morpholino group. In contrast, Ox-8 and Ox-9 were synthesized via oxazoline ring formation from amino alcohol precursors, achieving yields of 58–74% . Phosphinooxy analogs (e.g., from ) require specialized ligands and palladium catalysts, reflecting higher synthetic complexity .

Physicochemical Properties: The morpholino group improves aqueous solubility compared to lipophilic analogs like the tetrahydrobenzo[b]thiophene derivative (6a). However, phosphinooxy derivatives (e.g., ) exhibit extreme moisture sensitivity, necessitating cold storage .

Thermal Stability: Ox-8 and phosphinooxy derivatives have well-defined melting points (122–123°C), suggesting crystalline purity. The morpholino-thiophene compound’s melting point is unreported, possibly due to amorphous characteristics or hygroscopicity .

Challenges in Comparative Analysis

- Limited pharmacological data for the morpholino-thiophene derivative hinders direct bioactivity comparisons.

- Structural analogs often prioritize either catalytic utility (e.g., phosphinooxy ligands) or fluorescence (e.g., tetrahydrobenzo[b]thiophene derivatives), complicating unified mechanistic evaluations .

Activité Biologique

1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea, commonly referred to as triplin, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a morpholine ring, a thiophene moiety, and a phenylurea structure. Its molecular formula is with a molecular weight of approximately 406.5 g/mol. The specific arrangement of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | 1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea |

| CAS Number | 863017-46-3 |

Synthesis

The synthesis of triplin typically involves the reaction of morpholine with thiophene derivatives followed by coupling with phenylthiourea. The general steps include:

- Formation of Intermediate : Reacting morpholine with a thiophene derivative.

- Coupling Reaction : The intermediate is coupled with a phenylthiourea derivative.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

Biological Activity

Research has indicated that triplin exhibits significant biological activity, particularly in the following areas:

Antiproliferative Activity

In vitro studies have shown that triplin possesses antiproliferative properties against various cancer cell lines. For instance, it demonstrated an IC50 value of 16.23 μM on U937 cells, which was more effective than the reference drug etoposide (IC50 = 17.94 μM) . This suggests potential for further development in cancer therapeutics.

Cytotoxicity

Triplin has been evaluated for its cytotoxic effects on different cell types. While it showed promising results against U937 cells, it exhibited lower cytotoxicity towards THP-1 cells, indicating selectivity that could be beneficial in minimizing side effects during treatment .

The mechanism through which triplin exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes or pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of triplin:

- Study on Anticancer Activity : A comprehensive review highlighted the synthesis and biological evaluation of various (thio)urea derivatives, including triplin. The findings indicated its potential as an anticancer agent due to its ability to inhibit cancer cell growth effectively .

- Comparative Analysis : Research comparing triplin with other derivatives showed that structural modifications significantly impact biological activity. For example, derivatives with different substituents exhibited varying degrees of cytotoxicity and antiproliferative effects .

- In Vivo Studies : Although most studies focus on in vitro analyses, preliminary in vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy of triplin in living organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.